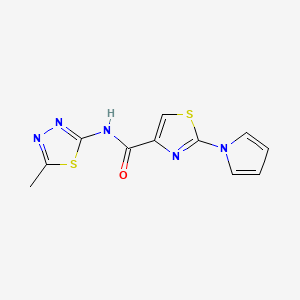
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea, also known as MQEU, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and has a molecular weight of 215.29 g/mol. MQEU is a colorless, odorless solid that is soluble in water and a variety of organic solvents. This compound has been used for a range of purposes, including drug synthesis, protein-protein interaction studies, and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood. The compound is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with receptors and enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea are not well understood. The compound has been used to study the mechanism of action of drugs, and it is believed to interact with proteins and other biomolecules in the body. It is also believed to have an effect on the metabolism of drugs, as well as on the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a variety of research applications. However, the compound has a limited solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood, and its effects on biochemical and physiological processes are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea. These include further research on the mechanism of action of the compound, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to improve the solubility of the compound in water, as well as to explore its potential applications in drug synthesis and protein-protein interaction studies. Finally, research could be conducted to explore the potential of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea as a fluorescent probe for the detection of proteins and other biomolecules.
Synthesemethoden
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea can be synthesized from 6-methoxyquinoline and 2-methoxyethylchloride. The synthesis involves a two-step process, beginning with the formation of a quinoline-2-methoxyethyl chloride intermediate, followed by the condensation of the intermediate with urea. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The yield of the reaction is usually around 90%.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used to study the structure and function of proteins, as well as to study protein-protein interactions. In addition, 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-7-6-16-14(18)17-12-9-11(20-2)8-10-4-3-5-15-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAXOWOQNPPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)


![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)
![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)